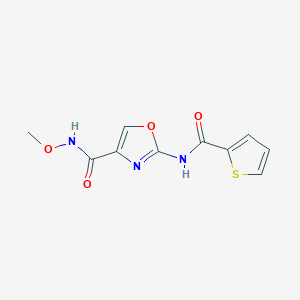

N-methoxy-2-(thiophene-2-carboxamido)oxazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Photoreactions and Material Science

One study investigated the photoreactions of 2-(4-thiazolyl)-1H-benzimidazole in methanol, identifying products like dimethyl oxalate and thiazole-4-(N-carbomethoxy)-carboxamide among others. This research suggests potential applications in understanding the photostability and photochemical pathways of similar heterocyclic compounds, which could be relevant for material science and photodynamic therapy (M. R. Mahran, M. Sidky, H. Wamhoff, 1983).

Fluorescent Dyes and Chemosensors

Another area of application is in the development of fluorescent dyes and chemosensors. N-Ethoxycarbonylpyrene- and perylene thioamides have been utilized as building blocks for synthesizing fluorescent dyes that display color tunability and high emission efficiency. These compounds, with variations in the oxazole and thiazolyl moieties, have shown potential in fluorescence-based applications, ranging from biological imaging to the development of new materials with specific optical properties (Marzena Witalewska, Anna Wrona-Piotrowicz, J. Zakrzewski, 2019).

Organic Synthesis and Catalysis

Research into the synthesis of 2,4-disubstituted oxazoles via a gold-catalyzed oxidation strategy highlights the role of bidentate ligands in tempering the reactivities of α-oxo gold carbenes. This study underscores the utility of such compounds in organic synthesis, offering pathways to efficiently create oxazole rings, which are prominent in numerous bioactive molecules and materials (Yingdong Luo, Kegong Ji, Yuxue Li, Liming Zhang, 2012).

Advanced Materials and Supramolecular Chemistry

The study on N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide demonstrates a novel assembly of aryl rings into a π-stack surrounded by a triple helical network of hydrogen bonds. This research provides insights into new modes of organization for columnar liquid crystals and supramolecular materials, highlighting the potential of oxazole derivatives in the design of advanced materials with unique structural and functional properties (M. Lightfoot, F. Mair, R. Pritchard, J. Warren, 1999).

Future Directions

Mechanism of Action

Target of Action

The primary target of N-methoxy-2-(thiophene-2-carboxamido)oxazole-4-carboxamide is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .

Mode of Action

The compound interacts with the COX enzymes, inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway , which is responsible for the production of prostaglandins . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins .

Result of Action

The inhibition of COX enzymes by this compound results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation and pain, which are often associated with conditions such as arthritis .

Properties

IUPAC Name |

N-methoxy-2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4S/c1-16-13-8(14)6-5-17-10(11-6)12-9(15)7-3-2-4-18-7/h2-5H,1H3,(H,13,14)(H,11,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRMJYIWTACFML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC(=O)C1=COC(=N1)NC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Fluoro-6-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3014722.png)

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B3014725.png)